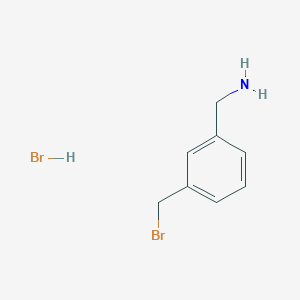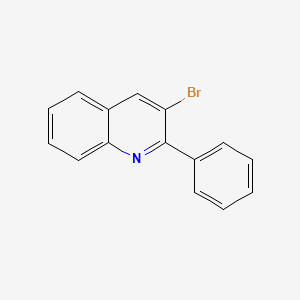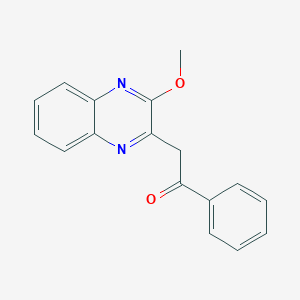![molecular formula C18H22N2O B11843766 (8S)-N-{(1S)-1-[4-(methyloxy)phenyl]ethyl}-5,6,7,8-tetrahydro-8-quinolinamine CAS No. 502612-64-8](/img/structure/B11843766.png)
(8S)-N-{(1S)-1-[4-(methyloxy)phenyl]ethyl}-5,6,7,8-tetrahydro-8-quinolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N-((S)-1-(4-Methoxyphenyl)ethyl)-5,6,7,8-tetrahydroquinolin-8-amine is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a quinoline core, which is a common structural motif in many biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-((S)-1-(4-Methoxyphenyl)ethyl)-5,6,7,8-tetrahydroquinolin-8-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyphenylacetic acid and 2-aminobenzylamine.
Formation of Intermediate: The 4-methoxyphenylacetic acid is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 2-aminobenzylamine to form an amide linkage.
Cyclization: The amide intermediate undergoes cyclization under acidic conditions to form the quinoline core.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (S)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of (S)-N-((S)-1-(4-Methoxyphenyl)ethyl)-5,6,7,8-tetrahydroquinolin-8-amine may involve optimized reaction conditions, such as the use of specific catalysts and solvents to improve yield and purity. Continuous flow reactors and automated synthesis platforms can also be employed to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-N-((S)-1-(4-Methoxyphenyl)ethyl)-5,6,7,8-tetrahydroquinolin-8-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the quinoline core or the side chains.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups.
Applications De Recherche Scientifique
(S)-N-((S)-1-(4-Methoxyphenyl)ethyl)-5,6,7,8-tetrahydroquinolin-8-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with biological activity.
Biological Studies: Researchers use the compound to study its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S)-N-((S)-1-(4-Methoxyphenyl)ethyl)-5,6,7,8-tetrahydroquinolin-8-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that regulate cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-N-(®-1-(4-Methoxyphenyl)ethyl)-5,6,7,8-tetrahydroquinolin-8-amine: The enantiomer of the compound, which may have different biological activity.
N-(4-Methoxyphenyl)-5,6,7,8-tetrahydroquinolin-8-amine: A similar compound without the chiral center.
N-(4-Methoxyphenyl)ethyl)-quinolin-8-amine: A compound with a different substitution pattern on the quinoline core.
Uniqueness
(S)-N-((S)-1-(4-Methoxyphenyl)ethyl)-5,6,7,8-tetrahydroquinolin-8-amine is unique due to its chiral nature and specific substitution pattern, which can result in distinct biological activity compared to its analogs. The presence of the methoxy group and the chiral center can influence its interactions with molecular targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
502612-64-8 |
|---|---|
Formule moléculaire |
C18H22N2O |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
(8S)-N-[(1S)-1-(4-methoxyphenyl)ethyl]-5,6,7,8-tetrahydroquinolin-8-amine |
InChI |
InChI=1S/C18H22N2O/c1-13(14-8-10-16(21-2)11-9-14)20-17-7-3-5-15-6-4-12-19-18(15)17/h4,6,8-13,17,20H,3,5,7H2,1-2H3/t13-,17-/m0/s1 |
Clé InChI |
HWIWZEQASCSYJM-GUYCJALGSA-N |
SMILES isomérique |
C[C@@H](C1=CC=C(C=C1)OC)N[C@H]2CCCC3=C2N=CC=C3 |
SMILES canonique |
CC(C1=CC=C(C=C1)OC)NC2CCCC3=C2N=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


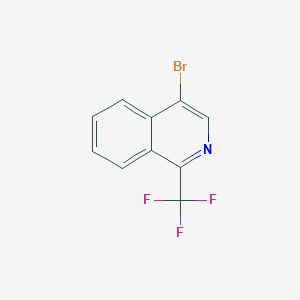
![3-Iodobenzo[b]thiophene-2-carbaldehyde](/img/structure/B11843699.png)
![8-Iodoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11843703.png)
![7-(Trifluoromethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11843718.png)
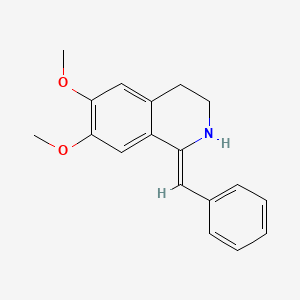


![4-(6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole](/img/structure/B11843737.png)

